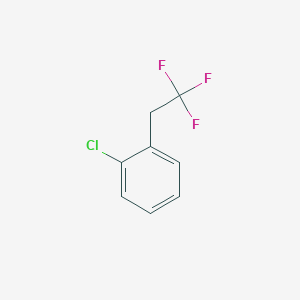

1-Chloro-2-(2,2,2-trifluoroethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3 It is characterized by the presence of a benzene ring substituted with a chlorine atom and a trifluoroethyl group

Wirkmechanismus

Target of Action

The primary targets of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoroethyl group and the chlorine atom could potentially influence its interactions with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its chemical structure, it might interact with various cellular components, but these interactions and their consequences need to be investigated further.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Vorbereitungsmethoden

The synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and trifluoroethylating agents. One common method includes the use of 1-chloro-2,2,2-trifluoroethane as a starting material, which undergoes a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Analyse Chemischer Reaktionen

1-Chloro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2,2-trifluoroethyl)phenol.

Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form 2-(2,2,2-trifluoroethyl)benzene by using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a solvent for certain industrial processes

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.

(1-Bromo-2,2,2-trifluoroethyl)benzene:

2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Biologische Aktivität

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity studies, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClF3

- Molecular Weight : 210.61 g/mol

The presence of the trifluoroethyl group significantly influences its chemical reactivity and biological interactions.

Toxicological Studies

Toxicological assessments have highlighted several key findings regarding the safety profile of this compound:

- Sensitization Potential : In a study involving lymphocyte proliferation assays, the stimulation indices (SI) at various concentrations indicated a weak sensitization potential. The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be 31.8% .

- Repeat Dose Toxicity : In oral toxicity studies conducted on B6C3F1 mice, clinical signs included behavioral changes such as burrowing in bedding and rubbing the face with forepaws. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed at higher doses .

- Dermal Exposure Effects : Dermal exposure studies reported increases in liver weights and hepatocyte hypertrophy at concentrations as low as 250 ppm. Chronic nephropathy was also noted in male subjects at similar concentrations .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Halogen Bonding : The trifluoroethyl moiety can act as a strong halogen bond donor, which may enhance interactions with biological macromolecules such as proteins and nucleic acids .

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes involved in critical biological pathways. For example, trifluoromethyl-containing drugs have shown increased potency against certain targets due to enhanced binding affinities attributed to halogen interactions .

Case Study 1: Lymphocyte Proliferation Assay

In a study assessing the immunotoxicological effects of halogenated compounds, this compound was tested for its impact on lymphocyte proliferation. Results indicated a concentration-dependent response with an EC3 value suggesting weak sensitization potential. This finding is crucial for evaluating the compound's safety in consumer products .

Case Study 2: Hepatotoxicity in Repeated Dose Studies

A significant case study involved repeated oral administration in rodents to assess liver toxicity. The study revealed dose-dependent effects on liver weight and histopathological alterations such as hepatocyte hypertrophy and necrosis at high doses. These findings are essential for understanding the long-term health implications of exposure to this compound .

Eigenschaften

IUPAC Name |

1-chloro-2-(2,2,2-trifluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGWJIUZVXRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.